Disperse Red 90

説明

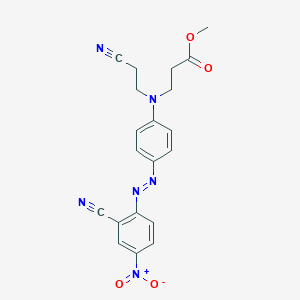

Disperse Red 90: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a beta-alanine backbone with additional functional groups, including cyano, nitro, and azo groups, which contribute to its distinct chemical behavior.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 90 typically involves multiple steps, starting from readily available precursors. The process may include:

Formation of the beta-alanine backbone: This can be achieved through the reaction of alanine with appropriate reagents to introduce the beta position.

Introduction of the cyanoethyl group: This step involves the reaction of beta-alanine with cyanoethylating agents under controlled conditions.

Azo coupling reaction: The azo group is introduced through a diazotization reaction followed by coupling with a nitrophenyl derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and nitro groups, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the azo and nitro groups, converting them into amines.

Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids, nitroso compounds.

Reduction: Formation of amines, hydrazines.

Substitution: Formation of halogenated derivatives, substituted amines.

科学的研究の応用

Textile Industry

Dyeing Polyester Fabrics

Disperse Red 90 is predominantly utilized for dyeing polyester fabrics due to its excellent affinity for synthetic fibers. The dye exhibits high color fastness properties, making it suitable for various textile applications. The dyeing process typically involves high temperatures; however, recent advancements have led to formulations that allow low-temperature dyeing, enhancing energy efficiency and reducing costs .

Case Study: Low-Temperature Dyeing

A study demonstrated the effectiveness of a new disperse red dye composition that includes this compound. This formulation showed improved color fastness and compatibility with polyester fabrics when dyed at lower temperatures (50-98°C), significantly reducing energy consumption in the dyeing process .

| Parameter | Traditional Method | New Formulation with this compound |

|---|---|---|

| Dyeing Temperature | 130-220°C | 50-98°C |

| Color Fastness | Moderate | High |

| Energy Consumption | High | Reduced |

Inks and Coatings

Inkjet Printing

this compound is also employed in ink formulations for inkjet printing. The stability of the dye in ink formulations is crucial for maintaining consistent color quality and performance. Studies have shown that this compound can be effectively incorporated into ink formulations while maintaining desired viscosity and stability characteristics .

Case Study: Ink Stability

Research focused on the dispersion stability of inks containing this compound highlighted that the addition of specific additives improved the thermal stability and viscosity of the ink without compromising color quality. This finding is significant for manufacturers seeking to enhance the performance of their printing products .

Plastics and Polymers

Coloration of Plastics

this compound is utilized in the coloration of plastics, particularly in applications requiring vibrant colors and good lightfastness. The dye's properties allow it to be incorporated into various polymer matrices, providing aesthetic appeal while ensuring durability against fading.

Cosmetics

Cosmetic Applications

In cosmetic formulations, this compound is used as a colorant due to its vibrant hue and stability under various conditions. Regulatory assessments have indicated its safety for use in cosmetics, provided that it meets specific concentration limits .

Environmental Considerations

Dye Removal Techniques

The environmental impact of dyes like this compound has led to research into effective removal techniques from wastewater. Studies indicate that various adsorbents can achieve over 90% removal efficiency for disperse dyes, including this compound, highlighting the importance of sustainable practices in industries utilizing this dye .

| Adsorbent Type | Removal Efficiency (%) |

|---|---|

| Peat | 91 |

| Bentonite Clay | 99 |

| Fly Ash | 91 |

作用機序

The mechanism by which Disperse Red 90 exerts its effects depends on its interaction with molecular targets. The azo group can participate in electron transfer reactions, while the cyano and nitro groups can interact with nucleophiles and electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

- beta-Alanine, N-(2-hydroxyethyl)-N-[4-[(2-hydroxy-4-nitrophenyl)azo]phenyl]-, methyl ester

- beta-Alanine, N-(2-aminoethyl)-N-[4-[(2-amino-4-nitrophenyl)azo]phenyl]-, methyl ester

Uniqueness

The presence of both cyano and nitro groups in Disperse Red 90 distinguishes it from similar compounds

生物活性

Disperse Red 90, a member of the disperse dye family, is primarily used in textiles and has garnered attention for its potential biological activity. This article explores the compound's toxicity, mutagenicity, and overall biological impact based on various studies.

Chemical Structure and Properties

This compound is chemically characterized as 1-(methylamino)-9,10-anthracenedione. It is known for its vibrant red color and is commonly used in dyeing synthetic fibers. The compound's solubility and stability are crucial for its application in dyeing processes.

General Toxicity

This compound has been classified as slightly toxic, with a toxicity rating of 1 on established scales. This indicates that while it can cause temporary effects upon exposure, these effects are generally mild and reversible. Research indicates that exposure via inhalation or ingestion leads to minimal adverse effects .

Animal Studies

In animal studies, this compound was administered to various species to evaluate its toxicity:

- Inhalation Exposure : Studies showed no significant toxic effects when administered at low concentrations.

- Dermal Exposure : Application of the dye on rabbit skin resulted in negligible adverse effects .

- Ocular Exposure : Eye exposure did not lead to observable toxicity .

Mutagenicity and Carcinogenicity

The mutagenic potential of this compound has been investigated through several assays:

- Ames Test : Initial studies indicated a positive response for mutagenicity in some strains of bacteria, suggesting that the compound may induce genetic mutations under certain conditions .

- Mouse Lymphoma Assays : Further testing revealed positive results for mutagenicity in mouse lymphoma cells both with and without metabolic activation. However, other tests, including dominant lethal assays, produced negative results, indicating a complex interaction with genetic material .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

| Study Reference | Focus | Findings |

|---|---|---|

| Martin et al. (1983) | Toxicokinetics | Approximately 40% of administered dose was recoverable as unmetabolized dye or colored metabolites; rapid metabolism observed. |

| Lundy & Eaton (1994) | Mutagenicity | Positive response in Ames assay; however, conflicting results from other mutagenicity tests suggest variability in outcomes based on test conditions. |

| Sigman et al. (1985) | Carcinogenicity Review | Considered for carcinogenesis bioassay due to mutagenic potential but lacked definitive evidence of carcinogenicity. |

Environmental Impact

This compound poses potential risks to aquatic ecosystems due to its persistence and bioaccumulation potential. Studies indicate that dyes can enter water bodies through textile wastewater, affecting aquatic life. The environmental degradation pathways of such dyes are critical for assessing their long-term ecological impacts.

特性

IUPAC Name |

methyl 3-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4/c1-30-20(27)9-12-25(11-2-10-21)17-5-3-16(4-6-17)23-24-19-8-7-18(26(28)29)13-15(19)14-22/h3-8,13H,2,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPYBRUIBNYSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067340 | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27767-98-2 | |

| Record name | N-(2-Cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27767-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-(2-cyanoethyl)-N-(4-(2-(2-cyano-4-nitrophenyl)diazenyl)phenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027767982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。